molecular formula C10H8N2O4 B1309594 (2-oxo-5-phenyl-1,3,4-oxadiazol-3(2H)-yl)acetic acid CAS No. 71679-70-4

(2-oxo-5-phenyl-1,3,4-oxadiazol-3(2H)-yl)acetic acid

Cat. No.: B1309594
CAS No.: 71679-70-4
M. Wt: 220.18 g/mol
InChI Key: BJXYHDVNKLAICZ-UHFFFAOYSA-N
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Description

(2-oxo-5-phenyl-1,3,4-oxadiazol-3(2H)-yl)acetic acid is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the oxadiazole ring imparts unique chemical and physical properties to the molecule, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-oxo-5-phenyl-1,3,4-oxadiazol-3(2H)-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents. For example, the reaction of phenylhydrazine with ethyl oxalate followed by cyclization can yield the desired oxadiazole compound.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the oxadiazole ring into different reduced forms, potentially altering its chemical properties.

    Substitution: The oxadiazole ring can participate in substitution reactions, where different substituents can be introduced at specific positions on the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

    Substitution: Electrophilic or nucleophilic reagents can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced oxadiazole compounds.

Scientific Research Applications

(2-oxo-5-phenyl-1,3,4-oxadiazol-3(2H)-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s biological activity is of interest for the development of new drugs, particularly as potential antimicrobial, anticancer, and anti-inflammatory agents.

    Medicine: Research into its pharmacological properties aims to identify new therapeutic agents for various diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2-oxo-5-phenyl-1,3,4-oxadiazol-3(2H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • (2-oxo-5-methyl-1,3,4-oxadiazol-3(2H)-yl)acetic acid
  • (2-oxo-5-ethyl-1,3,4-oxadiazol-3(2H)-yl)acetic acid
  • (2-oxo-5-phenyl-1,3,4-thiadiazol-3(2H)-yl)acetic acid

Comparison: Compared to similar compounds, (2-oxo-5-phenyl-1,3,4-oxadiazol-3(2H)-yl)acetic acid is unique due to the presence of the phenyl group, which can influence its chemical reactivity and biological activity. The phenyl group can enhance the compound’s stability and potentially increase its efficacy in certain applications.

Properties

IUPAC Name

2-(2-oxo-5-phenyl-1,3,4-oxadiazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c13-8(14)6-12-10(15)16-9(11-12)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXYHDVNKLAICZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)O2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406996
Record name (2-oxo-5-phenyl-1,3,4-oxadiazol-3(2H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71679-70-4
Record name (2-oxo-5-phenyl-1,3,4-oxadiazol-3(2H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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